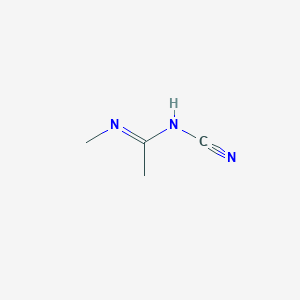

N-Cyano-N'-methyl-ethanimidamide

Vue d'ensemble

Description

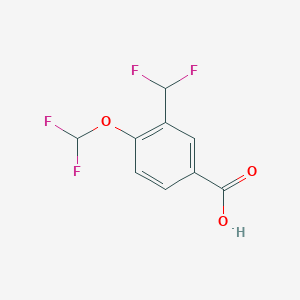

N-Cyano-N’-methyl-ethanimidamide is a chemical compound with the molecular formula C4H7N3 and a molecular weight of 97.12 . It has exhibited significant inhibitory activity against the dipeptidyl peptidase IV (DPP-4), which represents a pharmacological target for mitigating type 2 diabetes . In addition to this, the product has demonstrated antiviral potential against a diverse range of viral strains .

Synthesis Analysis

The synthesis of N-Cyano-N’-methyl-ethanimidamide involves the treatment of acetonitrile and methanol as raw materials, feeding dry hydrogen chloride to obtain methyl acetimidate, then reacting with cyanamide to generate N-cyanomethyl acetimidate, and finally reacting with methylamine to generate N-cyano-N’-methyl-ethanimidamide .Molecular Structure Analysis

The molecular structure of N-Cyano-N’-methyl-ethanimidamide is based on its molecular formula C4H7N3 . The average mass is 97.118 Da and the monoisotopic mass is 97.063995 Da .Chemical Reactions Analysis

N-Cyano-N’-methyl-ethanimidamide is a precursor for heterocyclic synthesis . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

N-Cyano-N’-methyl-ethanimidamide is a white powder, insoluble in water . It has a boiling point of 132.6°C at 760 mmHg and a density of 0.96 g/cm3 .Applications De Recherche Scientifique

Chemical Rearrangements and Synthesis

- N-Cyano-N'-methyl-ethanimidamide plays a role in chemical rearrangements, like the Beckmann-type rearrangement observed in the reduction of related compounds, leading to the formation of unexpected products like N-benzyl-1,2-ethanediamine and N-benzyl-N'-methyl-1,2-ethanediamine (Darling & Chen, 1978).

Complex Formation

- It is used in the synthesis of new vic-dioxime complexes, forming mononuclear complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II) in various ratios. The structural assignments of these complexes are supported by numerous analytical methods (Canpolat & Kaya, 2005).

Thiol-Maleimide "Click" Chemistry

- In the field of "click" chemistry, it contributes to the understanding of reaction mechanisms, kinetics, and selectivity in thiol–maleimide reactions, which have wide-ranging implications from small molecule synthesis to bioconjugation chemistry (Northrop et al., 2015).

Cytochrome P450 Enzyme Metabolism

- Its analogs are studied in the context of cytochrome P450 enzymes, investigating the metabolism of related compounds, which is crucial for understanding drug interactions and toxicity (Nielsen et al., 2017).

Pyrimidine Derivative Synthesis

- This compound is instrumental in the synthesis of pyrimidine derivatives, which are important in pharmaceutical research and development (Kohra et al., 1988).

Ionic Liquid Studies

- It is a key component in the study of ionic liquids, especially those with cyano groups, which are significant in various industrial applications like gas absorption and electrolytes (Moura et al., 2015); (Weber & Kirchner, 2016).

Mass Spectrometry and Fragmentation Studies

- It is relevant in mass spectrometry and fragmentation studies, providing insights into complex molecular behaviors and reaction pathways (Wang et al., 2015).

Oxidation Mechanisms in Biofuels

- Its derivatives are used in the detailed chemical kinetic mechanisms to study the oxidation of biofuels, essential for advancing biofuel technologies (Herbinet et al., 2007); (Herbinet et al., 2009).

Cyanoimidation Reactions

- It is involved in cyanoimidation reactions of aldehydes, a significant process in organic synthesis, offering insights into bond formation and reaction pathways (Yin et al., 2009).

Industrial Reactor Optimization

- It is applicable in the optimization of industrial chemical processes, where its derivatives' behavior under various conditions can inform better industrial practices (Rezende et al., 2008).

Structural Studies and Crystallography

- Structural studies of its derivatives contribute to the field of crystallography, helping to understand molecular conformations and interactions (Boechat et al., 2010).

Development in Photovoltaic Cells

- Its derivatives are important in the development of polymer acceptors for organic photovoltaic cells, aiding in the advancement of renewable energy technologies (Kim & Lim, 2014).

Cadmium Ion Detection

- It is used in the development of PVC membrane electrodes for the selective detection of cadmium ions, an important application in environmental monitoring (Mashhadizadeh et al., 2005).

Safety And Hazards

Propriétés

IUPAC Name |

N-cyano-N'-methylethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-4(6-2)7-3-5/h1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUZMABFJZHYJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC)NC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024740 | |

| Record name | Acetamiprid metabolite (IS-1-1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyano-N'-methyl-ethanimidamide | |

CAS RN |

861841-41-0 | |

| Record name | Acetamiprid metabolite (IS-1-1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Pyridin-4-ylsulfanyl-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2687166.png)

![N-mesityl-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2687167.png)

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2687179.png)

![5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2687181.png)

![6-Ethyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2687187.png)